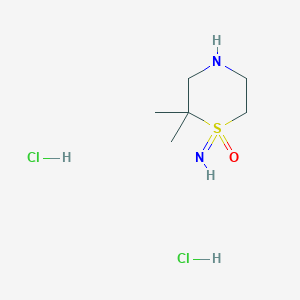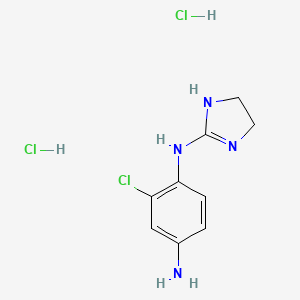
(2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Imaging Agent Development for Parkinson's Disease
The compound's related structure, HG-10-102-01, has been explored as a potential PET imaging agent for the visualization of LRRK2 enzyme activity in Parkinson's disease. The synthesis of this compound, along with its precursor, demonstrates the utility of such molecules in developing tools for neurodegenerative disease research. This study highlights the compound's relevance in creating diagnostic agents that could significantly impact understanding and managing Parkinson's disease (Wang et al., 2017).
Novel Pyrimidine Synthesis
Research into the synthesis of pyrimidine derivatives, which share a structural resemblance to the compound , has been conducted to develop novel compounds with potential applications in various fields, including medicinal chemistry. One study describes a three-component synthesis method for creating novel pyrimidine derivatives, demonstrating the compound's potential as a building block in organic synthesis (Feng, 2011).
Analgesic Activity Investigation
A novel series of pyrimidine derivatives have been synthesized and investigated for their analgesic and ulcerogenic activities. These studies are crucial for understanding how structural changes in pyrimidine compounds can affect their biological activities, potentially leading to the development of new pain management therapies (Chaudhary et al., 2012).
Chromone-Pyrimidine Hybrids Synthesis
The exploration of fused chromone-pyrimidine hybrids underscores the compound's utility in creating molecules with unique properties. This research contributes to the development of new materials with potential applications in drug design, showcasing the versatility of pyrimidine derivatives in synthesizing complex molecules (Sambaiah et al., 2017).
Crystal Structure Analysis
The detailed crystal and molecular structure analysis of related compounds, such as (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, provides insights into the structural aspects of these molecules. Such analyses are fundamental in the field of material science and molecular engineering, aiding in the design of compounds with desired physical and chemical properties (Lakshminarayana et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-23-12-4-5-15(18)14(9-12)17(22)21-8-2-3-13(10-21)24-16-6-7-19-11-20-16/h4-7,9,11,13H,2-3,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHLDTOLDRYJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

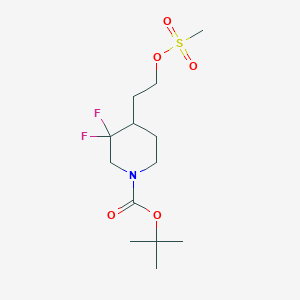
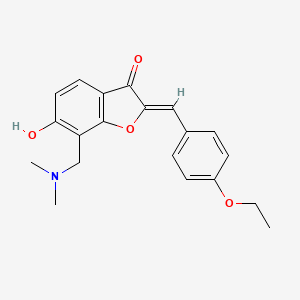
![5-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide](/img/structure/B2592201.png)


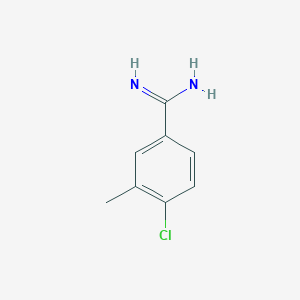
![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B2592209.png)
![3-(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoic acid](/img/structure/B2592210.png)
![N-[3-Oxo-3-[2-(triazol-1-ylmethyl)piperidin-1-yl]propyl]prop-2-enamide](/img/structure/B2592212.png)
![2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B2592213.png)

![3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2592215.png)
